4-Oxobut-2-ynenitrile

Description

Significance in Contemporary Organic Chemistry

In modern organic chemistry, the significance of 4-Oxobut-2-ynenitrile lies primarily in its role as a versatile chemical building block. smolecule.com Chemical building blocks are fundamental molecular units that can be linked together to create new, more complex compounds. nku.edu The inherent reactivity of this compound makes it a valuable intermediate in the synthesis of diverse organic molecules, with potential applications in pharmaceutical chemistry and materials science. smolecule.com Its structure allows for the introduction of chemical complexity in synthetic pathways, particularly in the construction of heterocyclic compounds, which are core scaffolds in many drug molecules. smolecule.comorganicchemistrytutor.com

Structural Characteristics and Reactivity Potential

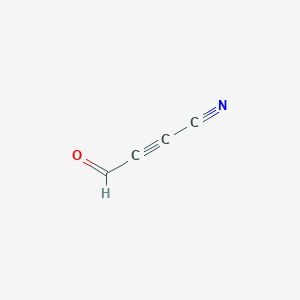

The structure of this compound is defined by a butyne backbone featuring a carbonyl group (C=O) at position 4 and a cyano (nitrile, C≡N) group attached to position 2. smolecule.com This combination of an aldehyde/ketone, a carbon-carbon triple bond (alkyne), and a nitrile group on a small frame dictates its chemical behavior.

The key to its reactivity is the strong electron-withdrawing nature of both the carbonyl and nitrile groups. These groups significantly polarize the molecule and activate the alkyne bond, rendering it highly electrophilic. An electrophile is a chemical species that accepts a pair of electrons to form a new covalent bond. semanticscholar.org This electronic deficiency makes this compound susceptible to attack by a wide range of nucleophiles.

This reactivity manifests in several key reaction types:

Michael Addition (Conjugate Addition): The activated alkyne is a prime candidate for Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. organicchemistrytutor.comlibretexts.org This 1,4-addition pathway is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. libretexts.orgpkusz.edu.cn

Cycloaddition Reactions: The electron-deficient alkyne bond makes this compound an excellent dienophile ("diene-lover") for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netmdpi.com In such a reaction, it would react with a conjugated diene (e.g., cyclopentadiene) to form a six-membered ring, a foundational structure in many natural products and synthetic compounds. semanticscholar.orgicm.edu.pl

Other Reactions: Beyond additions to the alkyne, the individual functional groups can also react. The carbonyl group can be reduced to an alcohol, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. smolecule.com The compound can also be oxidized to form 4-oxobut-2-ynoic acid. smolecule.com

| Computed Physical Properties | Value | Source |

|---|---|---|

| XLogP3-AA (Lipophilicity) | 0.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 79.005813655 Da | nih.gov |

| Topological Polar Surface Area | 40.9 Ų | nih.gov |

| Heavy Atom Count | 6 | nih.gov |

Overview of Research Trajectories

Research involving this compound and its derivatives is primarily focused on leveraging its unique reactivity for synthetic applications. Interaction studies often explore its reactions with various nucleophiles and electrophiles to understand its behavior and synthetic potential. smolecule.com A significant trajectory involves its use as a precursor for more complex molecules, with a particular emphasis on those with potential biological activity, which could pave the way for drug development. smolecule.com

One specific area of research is the synthesis of substituted heterocycles. For instance, derivatives such as S-4-oxobut-2-ynylethanethioates have been used to synthesize 3,4-diiodothiophenes, indicating a research path toward creating functionalized thiophene (B33073) rings. mdpi.com The synthesis of various nitrogen-containing heterocycles like pyridines and pyrimidines is a cornerstone of medicinal chemistry, and while direct, high-yield syntheses from this compound are not prominently documented in general literature, its structure makes it a plausible candidate for such transformations. organic-chemistry.orgnih.govnih.gov The development of new synthetic methods for these ring systems remains an active area of chemical research. nih.govorganic-chemistry.orgorganic-chemistry.orgorgsyn.org

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-oxobut-2-ynoic acid |

| Cyclopentadiene |

| S-4-oxobut-2-ynylethanethioates |

| 3,4-diiodothiophenes |

Structure

3D Structure

Properties

CAS No. |

90108-94-4 |

|---|---|

Molecular Formula |

C4HNO |

Molecular Weight |

79.06 g/mol |

IUPAC Name |

4-oxobut-2-ynenitrile |

InChI |

InChI=1S/C4HNO/c5-3-1-2-4-6/h4H |

InChI Key |

RCMBMNRBKRCHBO-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C#CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxobut 2 Ynenitrile and Its Derivatives

Direct Synthesis Approaches

Information regarding the direct, one-step synthesis of the specific compound 4-oxobut-2-ynenitrile is not extensively detailed in the provided research. Synthetic efforts in the literature predominantly focus on its derivatives or related structures, such as β-cyano enones and 4-oxobut-2-enenitriles, which are structurally similar conjugated systems. These related compounds are often synthesized through precursor-based strategies.

Precursor-Based Synthesis Strategies

The synthesis of derivatives related to this compound often relies on well-established organic reactions that construct the key structural motifs, such as the α,β-unsaturated nitrile.

The Wittig reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, transforming aldehydes or ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, reacting with a carbonyl compound. nih.gov The stereochemical outcome of the reaction, yielding either (E)- or (Z)-alkenes, is influenced by the nature of the ylide. Stabilized ylides typically result in (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgnih.gov

This reaction is a powerful tool for synthesizing alkene derivatives. masterorganicchemistry.com For instance, the reaction of an α-diketone like 2,2-dimethyl-1,3-indandione with carboethoxymethylenetriphenylphosphorane in refluxing xylene yields the corresponding alkene derivative. dergipark.org.tr While not directly forming a butenenitrile, this illustrates the applicability of the Wittig reaction to complex carbonyl compounds to generate unsaturated systems. dergipark.org.tr The general mechanism proceeds through the formation of a four-membered oxaphosphetane intermediate, which then decomposes to the final alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Examples of Wittig Reaction Conditions

| Carbonyl Compound | Wittig Reagent | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Aldehyde or Ketone | Phosphonium Ylide | Various | Base (e.g., NaH, NaOMe) | Alkene |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of a carbonyl compound (aldehyde or ketone) with an active hydrogen compound, such as one containing a cyano group (e.g., malononitrile (B47326) or ethyl cyanoacetate). wikipedia.orgscielo.org.mx The reaction is typically catalyzed by a weak base and results in a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product. wikipedia.org

This methodology is highly effective for forming C-C bonds and has been utilized to synthesize a wide range of cyanoacrylates and related derivatives. scielo.org.mx For example, the condensation of various aldehydes with ethyl cyanoacetate (B8463686) using diisopropylethylammonium acetate (B1210297) (DIPEAc) as a catalyst produces cyanoacrylates in high yields. scielo.org.mx Similarly, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in ethanol (B145695) using piperidine (B6355638) as a base demonstrates the formation of a conjugated enone. wikipedia.org This strategy is fundamental in creating the cyano-substituted unsaturated backbone relevant to the derivatives of this compound.

Table 2: Knoevenagel Condensation Examples

| Carbonyl Compound | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| Various Aldehydes | Ethyl Cyanoacetate | DIPEAc | Cyanoacrylate |

| Benzaldehyde | Malononitrile | 10% Na2CO3 | 2-Amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile (with resorcinol) researchgate.net |

While direct examples involving the cyclization of S-4-Oxobut-2-ynylethanethioates were not found in the provided search results, the principle of cyclizing functionalized precursors is a common strategy. For instance, a method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the base-assisted 5-exo-trig conjugate addition and oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile. acs.org This process demonstrates how a linear 4-oxobutanenitrile (B1583811) derivative can be intramolecularly cyclized to form complex heterocyclic structures. acs.org This highlights the potential for functionalized alkynes or related precursors to undergo cyclization to generate diverse molecular architectures.

Hydrocyanation is an industrial process that involves the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond to form a nitrile. wikipedia.orgtue.nl This reaction is particularly important in the synthesis of adiponitrile (B1665535) from butadiene, a key precursor to nylon. wikipedia.orgtue.nl The process is typically catalyzed by nickel complexes containing phosphite (B83602) ligands. wikipedia.org

In laboratory and specialized synthesis, hydrocyanation can be applied to activated alkenes, such as α,β-unsaturated ketones (chalcones), to produce β-cyanoketones. For example, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, a key intermediate for cyclization reactions, can be synthesized via the hydrocyanation of ortho-aminochalcones. acs.org The hydrocyanation of alkenes can also be achieved with high regioselectivity and stereoselectivity. Asymmetric hydrocyanation, using chiral ligands, can produce enantiomerically enriched nitriles. wikipedia.org Transition-metal-catalyzed hydrocyanation is recognized as an efficient and atom-economical method for synthesizing alkyl nitriles. beilstein-journals.org

Table 3: Overview of Hydrocyanation Reactions

| Substrate | Catalyst System | Product | Significance |

|---|---|---|---|

| Butadiene | Nickel(0) / Phosphite Ligand | 3-Pentenenitrile | Industrial production of Adiponitrile wikipedia.orgtue.nl |

| Unactivated Alkenes | Nickel(0) / Phosphite Ligand | Alkyl Nitrile | General conversion of alkenes to nitriles wikipedia.org |

| Allenes | Copper / (iBu)2Al-H, then TsCN | β,γ-Unsaturated Nitrile | Highly regio- and E-selective synthesis beilstein-journals.org |

Stereoselective Synthesis of Related β-Cyano Enones

The stereochemistry of the double bond in β-cyano enones is a critical aspect of their synthesis. A highly practical, metal-free method has been developed for the stereoselective synthesis of both (E)- and (Z)-β-cyano enones. rsc.orgnih.gov This approach involves the C-N bond cleavage and subsequent cyanation of enaminones. rsc.org

The reaction uses trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. rsc.org Remarkably, the stereochemical outcome can be controlled by the choice of catalyst:

Using only molecular iodine (I₂) as a catalyst efficiently produces the (E)-β-cyano enones. rsc.orgrsc.org

The addition of oxalic acid to the molecular iodine catalyst system selectively yields the (Z)-β-cyano enones. rsc.org

This method offers significant advantages, including tunable stereoselectivity, metal-free conditions, and the use of low-cost starting materials, making it a highly useful route for accessing specific isomers of β-cyano enones. rsc.org

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its derivatives can be approached through various catalytic strategies that target the formation of the key functional groups: the ynone (α,β-acetylenic ketone) and the nitrile. While direct catalytic synthesis of the parent compound is not extensively documented, several catalytic methods for the synthesis of ynones and conjugated nitriles can be adapted for this purpose. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. The primary catalytic strategies include transition-metal-catalyzed cross-coupling reactions, organocatalysis, and other metal-catalyzed transformations.

Transition metal catalysis, particularly using palladium, copper, gold, and iron, is a cornerstone for the construction of the ynone framework. The Sonogashira coupling, a palladium/copper co-catalyzed reaction, is a prominent method for forming the carbon-carbon triple bond essential for the ynone structure. This can involve the coupling of a terminal alkyne with an acyl chloride or a related carboxylic acid derivative. For instance, a direct acyl Sonogashira cross-coupling of carboxylic acids with terminal alkynes has been developed using a Pd/Cu cooperative catalytic system. This method allows for the use of readily available carboxylic acids as the acyl source, which could be conceptually applied to precursors of this compound.

Another significant approach is the catalytic alkynylation of aldehydes. N-Heterocyclic carbenes (NHCs) have been employed as organocatalysts for the C-H alkynylation of aldehydes using alkynyliodonium salts. This metal-free method proceeds under mild conditions and offers a route to a variety of ynones. Furthermore, gold catalysts in conjunction with a secondary amine have been shown to synergistically produce ynones from aldehydes and hypervalent alkynyl iodides through an in situ oxidative C-C bond cleavage. Iron catalysis has also emerged as a cost-effective and environmentally friendly option, with iron-catalyzed carbonyl-alkyne metathesis providing a pathway to highly functionalized alkenes and, in some cases, can be adapted for ynone synthesis.

The introduction of the nitrile group can also be achieved through various catalytic methods. Palladium-catalyzed cyanation of aryl or vinyl halides is a well-established technique. For aliphatic systems, which are more relevant to this compound, other methods are more applicable. For example, the dehydration of primary amides to nitriles can be catalyzed by fluoride (B91410) ions in the presence of silanes. This offers a mild and selective route to nitriles from readily available amide precursors. Another innovative approach is the indium-catalyzed transnitrilation, where a carboxylic acid is converted to a nitrile using acetonitrile (B52724) as both the solvent and the reactant.

The following tables summarize some of the key catalytic systems that could be relevant for the synthesis of this compound and its derivatives, based on methodologies reported for ynones and nitriles.

Table 1: Selected Transition-Metal-Catalyzed Methods for Ynone Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd/Cu | Carboxylic Acids, Terminal Alkynes | Ynones | Direct use of carboxylic acids, high chemoselectivity. acs.org |

| Gold/Amine | Aldehydes, Hypervalent Alkynyl Iodides | Ynones | Synergistic catalysis, in situ oxidative C-C cleavage. nih.gov |

Table 2: Selected Organocatalytic and Other Methods for Ynone and Nitrile Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Aldehydes, Alkynyliodonium Salts | Ynones | Metal-free C-H functionalization, mild reaction conditions. acs.org |

| Fluoride (catalytic) | Amides, Silanes | Nitriles | Mild and selective dehydration of amides. acs.org |

These catalytic approaches provide a versatile toolbox for the synthesis of complex molecules like this compound. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired derivative, allowing for the efficient construction of the target molecule. Further research in this area could lead to the development of a direct and highly efficient catalytic synthesis of this compound.

Chemical Reactivity and Transformation Studies of 4 Oxobut 2 Ynenitrile

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. nih.gov 4-Oxobut-2-ynenitrile, with its electron-deficient alkyne, is an excellent candidate for several types of cycloaddition reactions, acting as a 2π-electron component.

1,3-Dipolar Cycloadditions (e.g., with Nitrile Oxides)

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (in this case, the alkyne of this compound) to form a five-membered heterocyclic ring. nih.gov The reaction of nitrile oxides with alkynes is a well-established method for the synthesis of isoxazoles, which are stable, aromatic heterocyclic compounds. researchgate.netyoutube.com

When this compound reacts with a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride), the 1,3-dipole adds across the alkyne. This process is typically highly regioselective due to the electronic polarization of both the ynenitrile and the nitrile oxide. The resulting product is a substituted isoxazole bearing the formyl and cyano functionalities. These reactions are synthetically valuable as they introduce the isoxazole core, a scaffold found in many biologically active compounds. nih.govresearchgate.netmdpi.comnih.gov The reaction provides a direct route to highly functionalized heterocyclic systems. researchgate.net

Table 1: 1,3-Dipolar Cycloaddition of this compound

| 1,3-Dipole | Dipolarophile | Product Type |

|---|---|---|

| Nitrile Oxide (R-C≡N⁺-O⁻) | This compound | 3-R-5-(1-cyano-2-oxoethyl)isoxazole |

[4+2] Cycloaddition Reactions (Diels-Alder Type)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. wikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the adjacent oxo and nitrile groups makes the alkyne in this compound an activated and effective dienophile. organic-chemistry.org

In a typical Diels-Alder reaction, this compound would react with an electron-rich diene. The reaction proceeds via a concerted mechanism, leading to a cyclohexadiene derivative with predictable stereochemistry. wikipedia.orglibretexts.org The high reactivity of the ynenitrile as a dienophile allows these reactions to occur under relatively mild thermal conditions. mdpi.com Intramolecular versions of this reaction are also possible if a diene functionality is present in the same molecule, providing a route to complex fused-ring systems. mdpi.comnih.gov The versatility of the Diels-Alder reaction has made it a cornerstone in the synthesis of natural products and other complex organic molecules. nih.gov

Table 2: Diels-Alder Reaction with this compound

| Diene | Dienophile | Product Type |

|---|---|---|

| 1,3-Butadiene | This compound | Substituted 1,4-Cyclohexadiene |

[3+2] Cycloaddition Reactions

[3+2] Cycloadditions involve a three-atom component and a two-atom component to form a five-membered ring. uchicago.edu Similar to 1,3-dipolar cycloadditions, these reactions are valuable for heterocycle synthesis. For instance, azomethine ylides can react with the activated alkyne of this compound to yield dihydropyrrole derivatives. researchgate.net The reaction of this compound with certain three-membered rings or other three-atom synthons can also lead to carbocyclic or heterocyclic five-membered rings. The polarization of the alkyne by the electron-withdrawing groups is crucial for the success and regioselectivity of these reactions. nih.gov

[2+2] Cycloaddition Reactions and Oxetane Intermediate Formation

[2+2] Cycloaddition reactions between two alkene or alkyne components yield four-membered rings. The reaction of the alkyne in this compound with an alkene can lead to the formation of a highly strained cyclobutene derivative. These reactions can be promoted thermally or photochemically. nih.gov Research on analogous compounds, such as hexafluoroisopropyl 4-chloro-2-oxobut-3-ynoate, has shown that [2+2] cycloadditions with simple alkenes can be effectively catalyzed by Lewis acids or improved by specific solvents like hexafluoroisopropanol (HFIP). researchgate.net

Photochemical [2+2] cycloaddition between a carbonyl group and an alkene, known as the Paternò–Büchi reaction, leads to the formation of a four-membered ether ring called an oxetane. While the oxo group in this compound could theoretically participate in such a reaction, the reactivity of the conjugated alkyne often dominates.

Formal Cycloadditions (e.g., [6+1] Annulation of Ynenitriles)

Nucleophilic Additions and Conjugate Additions

The conjugated system in this compound is highly susceptible to nucleophilic attack. Nucleophilic addition can occur either directly at the carbonyl carbon (a 1,2-addition) or at the β-carbon of the alkyne (a 1,4-conjugate or Michael addition), which is the vinylogous counterpart of a direct nucleophilic addition. wikipedia.org

Due to the electronic delocalization, the β-carbon (C4) is electrophilic and represents a "soft" electrophilic site. Therefore, soft nucleophiles preferentially attack this position in a conjugate addition. wikipedia.org This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles can be employed, including organometallic reagents (like Gilman reagents), amines, thiols, and enolates. wikipedia.orgmdpi.com The initial addition of the nucleophile to the alkyne generates an enolate intermediate, which is then protonated (or trapped by another electrophile) to give the final saturated product. ntu.edu.sg This reactivity is analogous to that of other α,β-unsaturated carbonyl compounds and acrylonitriles. wikipedia.orgbuchler-gmbh.com

Table 3: Nucleophilic Addition to this compound

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Conjugate (Michael) Addition | Secondary Amine (e.g., R₂NH) | 4-(Dialkylamino)-4-oxobut-2-enenitrile |

| Conjugate (Michael) Addition | Enolate | Substituted keto-nitrile |

Base-Assisted 5-Exo-Trig Conjugate Additions

A key reaction pathway for derivatives of 4-oxobut-2-enenitrile involves base-assisted conjugate additions. In the case of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a base-assisted 5-exo-trig conjugate addition of the aniline functionality is a crucial step in the formation of indoline scaffolds. This intramolecular cyclization is facilitated by a base, such as potassium hydroxide (KOH), which promotes the nucleophilic attack of the amino group onto the electron-deficient β-carbon of the enone system. This process is a pivotal step in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govraco.cat

The reaction proceeds via a nucleophilic intramolecular cyclization mechanism. The base deprotonates the aniline nitrogen, increasing its nucleophilicity and initiating the 5-exo-trig cyclization. This transformation is a key feature in an alternative synthetic approach to N-alkylated 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govraco.cat

Table 1: Reaction Conditions for Base-Assisted Cyclization

| Entry | Oxidant | Base | Solvent | Result |

|---|---|---|---|---|

| 1 | None (Argon atmosphere) | KOH (2 equiv) | Acetonitrile (B52724) | No conversion, starting material recovered |

| 2 | Potassium permanganate | KOH (2 equiv) | Acetonitrile | Decomposition of starting material |

| 3 | DDQ | KOH (2 equiv) | Acetonitrile | Decomposition of starting material |

Reactions with Amines and Amino Acids

The electrophilic nature of the carbon-carbon double bond in 4-oxobut-2-enenitrile derivatives makes them susceptible to nucleophilic attack by amines. This reactivity is exemplified by the intramolecular reaction of the aniline moiety in 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which readily undergoes cyclization. nih.govraco.cat This inherent reactivity suggests that external amines and amino acids would similarly add to the enone system in an intermolecular fashion.

While specific studies on the reaction of this compound with a broad range of external amines and amino acids are not detailed in the provided context, the facile intramolecular cyclization of aminophenyl derivatives serves as a strong indicator of this reactivity pathway. The addition of an amine to the β-position of the double bond would lead to the formation of β-amino-4-oxobutanenitrile derivatives.

Oxidative Transformations

A highly efficient method for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles has been developed through the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.govraco.cat This transformation involves a base-assisted cyclization coupled with an oxidation step. The use of dimethyl sulfoxide (DMSO) as a mild oxidant has proven to be effective for this purpose, while stronger oxidants like potassium permanganate or DDQ lead to decomposition of the starting material. nih.govraco.cat

The reaction proceeds smoothly for primary aniline derivatives. However, starting materials with a secondary aniline group can participate in a side reaction that involves the cleavage of the cyano group. nih.govraco.cat This method provides an improved synthetic route to these valuable heterocyclic compounds, which are precursors for antimycobacterial agents. nih.govraco.cat

Table 2: Selected Examples of Oxidative Cyclization Products

| Starting Material | Product | Yield (%) |

|---|---|---|

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | 2-(3-oxo-2-phenylindolin-2-ylidene)acetonitrile | 85 |

| 4-(2-amino-5-methylphenyl)-4-oxo-2-phenylbutanenitrile | 2-(5-methyl-3-oxo-2-phenylindolin-2-ylidene)acetonitrile | 82 |

| 4-(2-amino-5-chlorophenyl)-4-oxo-2-phenylbutanenitrile | 2-(5-chloro-3-oxo-2-phenylindolin-2-ylidene)acetonitrile | 78 |

Intramolecular Cyclization Processes

The molecular framework of 4-oxobut-2-enenitrile derivatives is well-suited for intramolecular cyclization reactions to form a variety of heterocyclic scaffolds. The reaction of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles serves as a prime example, where a nucleophilic intramolecular cyclization of the aniline moiety leads to the formation of the indoline ring system. nih.govraco.cat This process is a key step in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles and demonstrates the utility of this class of compounds in building complex heterocyclic structures.

This intramolecular cyclization can be a part of a one-pot sequence to synthesize more complex molecules. For instance, the oxidative cyclization product can be further reacted in situ with hydrazine hydrate to form pyridazino[4,3-b]indoles, which have shown antimycobacterial activity. nih.govraco.cat

Ring Cleavage Reactions and Heterodiene Formation

The reaction of 4-oxobut-2-enenitrile derivatives with dinucleophiles such as hydrazine can lead to the formation of new heterocyclic systems, which can be viewed as a formal ring cleavage and heterodiene formation process. For example, the reaction of related 3-arylidene-5-aryl-furan-2(3H)-ones with hydrazine hydrate results in the opening of the furanone ring to form 2-arylmethylene-4-aryl-4-oxobutanhydrazides. These intermediates can then undergo cyclization to afford 3(2H)-pyridazinones. This sequence represents a transformation of the initial heterocyclic system into a new one, with the core structure acting as a precursor to a heterodiene system that subsequently cyclizes.

Metal-Catalyzed Transformations of this compound

The unique structural arrangement of this compound, featuring an activated triple bond flanked by a ketone and a nitrile group, makes it a highly reactive substrate for a variety of metal-catalyzed transformations. While direct studies on this compound are not extensively documented, its reactivity can be inferred from research on analogous α,β-acetylenic ketones (ynones) and acetylenic nitriles. Transition metals such as palladium, gold, and ruthenium are known to catalyze a range of reactions with these functionalities, primarily leading to the formation of diverse heterocyclic structures. These transformations often proceed through mechanisms involving the activation of the alkyne by the metal center, followed by intra- or intermolecular nucleophilic attack.

Palladium catalysts are particularly versatile in promoting the synthesis of heterocycles from ynone precursors. For instance, palladium-catalyzed cascade reactions can be employed to construct complex molecular architectures in a single step. These reactions may involve processes like C–H activation and annulation with various coupling partners. The general mechanism often begins with the coordination of the palladium catalyst to the alkyne, which increases its electrophilicity and facilitates subsequent cyclization pathways.

Gold catalysts, especially gold(I) complexes, have emerged as powerful tools for the cyclization of acetylenic compounds due to their strong affinity for carbon-carbon triple bonds (alkynophilicity). In the context of molecules similar to this compound, gold catalysts can facilitate intramolecular cyclizations. For example, acetylenic dicarbonyl compounds undergo gold(I)-catalyzed 5-endo-dig carbocyclization to form cyclopentene derivatives. This type of reaction highlights the potential for the ketone moiety in this compound to act as an internal nucleophile.

Ruthenium catalysts are also effective in mediating transformations of acetylenic ketones. They are particularly known for their role in transfer hydrogenation reactions, which can lead to the reduction of the ketone functionality. Furthermore, ruthenium complexes can catalyze various cycloaddition reactions, expanding the synthetic utility of ynone substrates.

The presence of the nitrile group in this compound introduces additional avenues for metal-catalyzed reactivity. The cyano group can participate in cyclization reactions or be transformed into other functional groups under metallic catalysis. For instance, copper-catalyzed intramolecular aminocyanation of terminal alkynes has been reported, leading to the formation of cyano-substituted indoles.

The following tables summarize findings from studies on compounds structurally related to this compound, illustrating the potential metal-catalyzed transformations it could undergo.

Table 1: Palladium-Catalyzed Synthesis of Ynones and Heterocycles

| Catalyst System | Reactants | Conditions | Product(s) | Yield (%) | Reference |

| Pd(OAc)₂, P(o-tol)₃, Et₃N | Oxime esters, Terminal alkynes, CO | 1 atm CO, Toluene, 100 °C | Functionalized ynones | Good | rsc.orgrsc.org |

| Pd(II) | Aryl alkynes, Aryl halides | - | 3-(Diarylmethylenyl)indolinones | High | nih.gov |

| Pd-catalyst | Amides/Carboxylic acids, Alkenes/Alkynes | - | Lactams, Lactones, Pyrrolidines | - | mdpi.com |

Table 2: Gold-Catalyzed Cyclization of Acetylenic Compounds

| Catalyst System | Substrate | Conditions | Product(s) | Yield (%) | Reference |

| [Au(PPh₃)]Cl, AgOTf | α-3-Alkynyl-substituted β-dicarbonyl compounds | CH₂Cl₂, Room Temperature | Cyclopentene derivatives | up to 99% | scispace.com |

| AuCl | γ-acetylenic carboxylic acids | Room Temperature | 5-exo-alkylidene-butyrolactones | High | researchgate.net |

| AuClPPh₃/AgOTf | Allenyl acetal derivatives | CH₂Cl₂, 25 °C | 5-Alkylidenecyclopent-2-en-1-ones | up to 96% | nih.gov |

Table 3: Ruthenium-Catalyzed Reactions of Ketones and Alkynes

| Catalyst System | Reactants | Conditions | Product(s) | Yield (%) | Reference |

| [Cp*RuCl(cod)] | Propargylic alcohols, Ketones | NH₄BF₄, 60 °C | γ-Keto acetylenes | High | acs.org |

| [(p-cymene)RuCl₂]₂ with 2,2'-bibenzimidazole ligand | Ketones, 2-propanol | 130 °C | Alcohols | Good to Excellent | webofproceedings.org |

| Ruthenium catalyst | Aryl and alkyl ketones | Mild conditions | Methylene compounds | 32-95% | rsc.org |

Computational and Theoretical Investigations of 4 Oxobut 2 Ynenitrile

Electronic Structure Analysis

The electronic structure of 4-Oxobut-2-ynenitrile (C₄HNO) is characterized by a linear, conjugated system of pi-electrons. The molecule contains a carbonyl group (C=O), an alkyne (C≡C), and a nitrile group (C≡N), creating a highly electrophilic framework. This arrangement of functional groups results in a significant delocalization of electron density along the molecule's backbone.

Molecular orbital analysis of related compounds reveals that the reactivity is often dictated by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For electrophilic species like this compound, the LUMO is typically low in energy, making the molecule susceptible to nucleophilic attack. The nitrile and carbonyl groups are particularly electron-withdrawing, which further influences the molecule's electronic properties and reactivity in chemical transformations such as nucleophilic additions and cycloadditions. smolecule.com

Quantum Chemical Calculations

Quantum chemical calculations are essential for obtaining quantitative insights into the geometry, energy, and properties of molecules. A variety of methods, ranging from highly accurate ab initio techniques to computationally efficient Density Functional Theory (DFT), are employed to model these systems.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. aps.org DFT calculations are widely used to determine ground-state energies, optimized geometries, and the energies of various spin configurations for molecular systems. aps.org While DFT is a powerful tool for such analyses, specific DFT studies focusing exclusively on this compound are not extensively detailed in the surveyed literature. However, the methodology is frequently applied to elucidate reaction mechanisms, model transition states, and predict thermodynamic parameters for related organic reactions. aps.orge3s-conferences.org

High-level ab initio and semi-empirical methods provide a detailed understanding of molecular systems, often used to validate or supplement experimental results. montana.edu Computational studies on the formation of related unsaturated nitrile systems have utilized these approaches.

For instance, in studies of the decomposition of 2-azidofuran, which leads to the formation of 4-oxobut-2-enenitrile (an isomer of this compound), ab initio calculations have been instrumental. researchgate.net Specifically, geometries have been optimized using Møller-Plesset perturbation theory (MP2) with the 6-31G* basis set, and frequency calculations have been performed at the Hartree-Fock (HF) level with the same basis set (HF/6-31G*). researchgate.net Furthermore, Configuration Interaction Singles (CI-Singles) calculations have been used for energy and geometry optimizations of the involved structures. researchgate.net These calculations provided evidence for the greater stabilization of 4-oxobut-2-enenitrile compared to its sulfur analog, 4-thioxobut-2-enenitrile, as indicated by their calculated heats of formation. researchgate.net

Table 1: Calculated Heats of Formation for Related Unsaturated Nitriles

| Compound | Method | Calculated Heat of Formation (kJ/mol) |

|---|---|---|

| 4-oxobut-2-enenitrile | T1 | -219.3 |

| 4-thioxobut-2-enenitrile | T1 | -153.9 |

Data sourced from a computational study on the decomposition of heteroaryl azides. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry is a key tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. libretexts.org This provides critical insights into reaction feasibility, kinetics, and selectivity. e3s-conferences.org

The characterization of transition states is fundamental to understanding reaction mechanisms. ufl.edu Computational modeling allows for the determination of transition state geometries and activation energies, which are crucial for predicting reaction rates. e3s-conferences.org

In the context of forming unsaturated cyanides from heteroaryl azides, computational studies have elucidated the reaction pathway. The thermal decomposition of 2-azidothiophene and 2-azidoselenophene, for example, proceeds through a concerted unimolecular mechanism via an opened 1,3-heterodiene structure, rather than through a free nitrene intermediate. researchgate.net The activation energies calculated for these ring-cleavage processes highlight the influence of the heteroatom on the reaction barrier. researchgate.net

Table 2: Calculated Activation Parameters for the Decomposition of Related 2-Azido Heterocycles

| Reactant | Activation Energy (Ea) (kcal/mol) | Activation Entropy (Sa) (cal K⁻¹ mol⁻¹) |

|---|---|---|

| 2-Azidothiophene | 22.6 | -8.2 |

| 2-Azidoselenophene | 21.5 | -10.7 |

Data sourced from a computational study on the decomposition of heteroaryl azides. researchgate.net

These calculations demonstrate that the process involves low energy barriers, favoring the formation of the final ring-cleaved products. researchgate.net

Theoretical calculations can predict the stereochemical course of a reaction by comparing the energies of different transition states leading to various stereoisomers. rsc.org The lowest energy pathway typically corresponds to the major product formed.

In the formation of related 1,3-heterodiene structures from azide (B81097) precursors, molecular modeling indicates that the process proceeds through the opened diene in a cisoid conformation. researchgate.net This stereochemical detail is a direct outcome of the computational analysis of the reaction pathway. While extensive studies predicting the stereochemical outcomes of various reactions involving this compound are not prominent in the reviewed literature, the principles of using computational methods to determine the preferred stereochemistry by analyzing transition state energies are well-established. rsc.orgreddit.com

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₄HNO |

| 4-oxobut-2-enenitrile | C₄H₃NO |

| 4-thioxobut-2-enenitrile | C₄H₃NS |

| 2-Azidofuran | C₄H₃N₃O |

| 2-Azidothiophene | C₄H₃N₃S |

Thermodynamic and Kinetic Parameters of Transformations

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is instrumental in elucidating the thermodynamic and kinetic profiles of chemical reactions. For a molecule like this compound, which acts as a Michael acceptor, understanding the energetics of nucleophilic additions is crucial.

The presence of electron-withdrawing groups, like the nitrile and carbonyl groups in this compound, significantly influences both the kinetics and thermodynamics of these transformations. For instance, the addition of a second electron-withdrawing group at the α-carbon of a Michael acceptor has been shown to lower the activation barrier, thereby increasing the reaction rate. nih.gov However, it can also make the reaction less exothermic, which can lead to reversible covalent bonding. acs.org

Computational studies on ynone systems, which share the ketone-alkyne functionality, have detailed the transition states for nucleophilic attack. researchgate.net These studies provide activation free energies for various reaction pathways, offering a comparative basis for predicting the behavior of this compound. For example, DFT calculations have been used to compare the barriers for different types of nucleophilic attack on ynones, revealing the subtle electronic factors that dictate reaction outcomes. acs.org

The table below presents representative calculated thermodynamic and kinetic parameters for Michael additions to compounds analogous to this compound. These values, obtained from DFT calculations, illustrate the expected energetic landscape for nucleophilic attack on this class of molecules.

Table 1: Calculated Thermodynamic and Kinetic Parameters for Michael Addition to Activated Olefins Data extracted from studies on analogous compounds and are representative.

| Michael Acceptor Type | Nucleophile | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) | Reference |

| α-cyano-substituted acrylamide | Methylthiolate | 7.0–11.7 | -5 to -9 | nih.gov |

| Singly-activated acrylamide | Methylthiolate | 12.9–23.1 | -10 to -12 | nih.gov |

| Ynone | Indole | +18 (Coordination) | - | acs.org |

| Divinyl Ketone | Methanethiol | 11.9 | - | uq.edu.au |

This table is interactive. Click on the headers to sort the data.

Molecular Modeling and Docking Studies (Focused on Chemical Interactions)

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. tandfonline.com The electrophilic nature of the nitrile carbon and the activated alkyne in this compound makes it a potential candidate for covalent inhibition of enzymes, particularly those with nucleophilic residues like cysteine or serine in their active sites. nih.gov

The nitrile group can act as a "warhead" in covalent inhibitors, forming a reversible or irreversible bond with a target residue. nih.gov Docking studies can simulate the non-covalent binding pose of the inhibitor within the active site, which precedes the covalent reaction. These studies provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the initial complex. nih.gov

For nitrile-based inhibitors, molecular docking helps to position the electrophilic nitrile carbon in close proximity to the nucleophilic amino acid side chain of the target protein. wiley.com The binding energy, often expressed as a docking score, can be calculated to estimate the binding affinity of the non-covalent complex. Subsequent quantum mechanics/molecular mechanics (QM/MM) simulations can then be employed to model the covalent bond formation step, providing a more detailed picture of the inhibition mechanism. chemrxiv.org

Research on nitrile-based covalent inhibitors targeting various enzymes, such as cysteine proteases, has demonstrated the utility of these computational approaches. nih.gov For example, docking studies have been crucial in the design of peptidomimetic nitrile inhibitors for the SARS-CoV-2 main protease, where the nitrile warhead forms a covalent adduct with the catalytic cysteine. tandfonline.comchemrxiv.org The calculated binding energies and predicted interaction patterns from these studies guide the optimization of inhibitor potency and selectivity.

The following table summarizes representative data from molecular docking studies of nitrile-containing covalent inhibitors with their protein targets. This data illustrates the types of interactions and binding affinities that could be expected for this compound in a biological context.

Table 2: Representative Molecular Docking and Inhibition Data for Nitrile-Based Covalent Inhibitors Data extracted from studies on analogous compounds and are representative.

| Inhibitor Class | Target Enzyme | Key Interacting Residue | Binding Affinity/Potency (IC₅₀ or Kᵢ) | Reference |

| Dipeptidyl nitrile | Cruzain (cysteine protease) | Cysteine | 0.5 µM (Kᵢ) | nih.gov |

| Peptidomimetic nitrile | SARS-CoV-2 Mpro | Cysteine 145 | 0.009 µM (IC₅₀) | tandfonline.com |

| Cyanamide-based | Janus Kinase 3 (JAK3) | Cysteine | - | nih.gov |

| Nitrile-containing inhibitor | Cathepsin K | Cysteine | Reaction energy: -6.7 kcal/mol | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

4-Oxobut-2-ynenitrile is a highly versatile building block in organic synthesis due to the presence of multiple reactive sites. smolecule.com Its structure, which incorporates a carbonyl group, a carbon-carbon triple bond (alkyne), and a nitrile group, allows for a diverse range of chemical transformations. This unique combination of functional groups enhances its reactivity and opens up numerous pathways for the synthesis of more complex organic molecules. smolecule.com The compound's utility is particularly notable in the preparation of heterocyclic compounds and other intricate organic structures.

The reactivity of this compound allows it to participate in various reactions, including:

Nucleophilic additions: The electron-deficient nature of the alkyne and the carbonyl group makes them susceptible to attack by nucleophiles.

Cycloaddition reactions: The alkyne functionality can readily participate in cycloaddition reactions to form various ring systems.

Reductions and Oxidations: The carbonyl and nitrile groups can be selectively reduced or oxidized to introduce new functional groups. smolecule.com

These reactive capabilities make this compound a valuable precursor in the construction of a wide array of organic molecules with potential applications in medicinal chemistry and materials science. smolecule.com

Precursor for Complex Organic Architectures

The strategic placement of reactive functional groups in this compound makes it an ideal starting material for the synthesis of complex organic architectures. Its ability to undergo sequential or tandem reactions allows for the rapid construction of molecular complexity from a relatively simple precursor. This is a key principle in modern synthetic organic chemistry, where efficiency and step-economy are highly valued.

For instance, the reaction of this compound derivatives can lead to the formation of intricate polycyclic systems. The initial reaction at one functional group can set the stage for subsequent intramolecular transformations, leading to the formation of multiple rings in a single synthetic operation. This approach is instrumental in the synthesis of natural products and other biologically active molecules that often possess complex three-dimensional structures.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, as these ring systems are prevalent in a vast number of pharmaceuticals and functional materials. frontiersin.orgnih.govfrontiersin.org this compound serves as a valuable precursor for a variety of heterocyclic systems due to its array of electrophilic and nucleophilic sites.

Five-Membered Heterocycles (e.g., Furans, Pyrroles, Thiophenes, Isoxazoles)

Furans: The synthesis of furans can be achieved through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. pharmaguideline.comorganic-chemistry.org While direct synthesis from this compound is not explicitly detailed, its derivatives can be envisioned to participate in reactions leading to furan (B31954) rings. For example, transformation of the nitrile and alkyne could lead to a 1,4-dicarbonyl-like precursor suitable for cyclization.

Pyrroles: Pyrroles are fundamental five-membered nitrogen-containing heterocycles with significant biological activity. nih.govresearchgate.net The Knorr pyrrole (B145914) synthesis, a classic method, involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org Derivatives of this compound could be tailored to fit into this synthetic scheme or other modern pyrrole syntheses. For instance, amination of the carbonyl group and subsequent reaction with a suitable partner could initiate pyrrole ring formation. Transition metal-catalyzed reactions of dienyl azides also provide a route to substituted pyrroles. organic-chemistry.org

Thiophenes: Thiophenes, sulfur-containing analogs of furans and pyrroles, are also accessible from precursors derived from this compound. organic-chemistry.org The Gewald reaction, for instance, is a well-known method for synthesizing thiophenes. organic-chemistry.org More contemporary methods involve the cyclization of functionalized alkynes, a class of compounds to which this compound belongs. mdpi.com For example, the reaction of S-4-oxobut-2-ynyl thiocarbamates can lead to the formation of thiophene (B33073) derivatives. researchgate.net

Isoxazoles: Isoxazoles are five-membered heterocycles containing both nitrogen and oxygen atoms and are found in numerous bioactive compounds. mdpi.combeilstein-journals.org A common route to isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.org this compound, with its alkyne functionality, is a prime candidate for such reactions. This approach allows for the regioselective synthesis of 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

The following table summarizes the general strategies for the synthesis of these five-membered heterocycles:

| Heterocycle | General Synthetic Strategy | Key Precursor Type from this compound |

| Furan | Paal-Knorr Synthesis (Cyclization of 1,4-dicarbonyls) pharmaguideline.comorganic-chemistry.org | 1,4-dicarbonyl derivative |

| Pyrrole | Knorr Pyrrole Synthesis (α-amino-ketone + β-ketoester) wikipedia.org | α-amino-ketone derivative |

| Thiophene | Gewald Reaction, Cyclization of alkynyl thiols organic-chemistry.orgmdpi.com | Alkynyl thiol derivative |

| Isoxazole | [3+2] Cycloaddition (Nitrile oxide + alkyne) organic-chemistry.org | Alkyne (direct use of the compound) |

Six-Membered Heterocycles (e.g., Dihydropyranones)

The synthesis of six-membered heterocycles is of great importance in organic chemistry. nih.govfrontiersin.org this compound and its derivatives can serve as precursors to six-membered rings like dihydropyranones. Dihydropyranones are valuable synthetic intermediates and can be prepared through various catalytic methods. For example, asymmetric synthesis of dihydropyranones has been achieved from ynones via a sequential copper(I)-catalyzed direct aldol (B89426) reaction and a silver(I)-catalyzed oxy-Michael reaction. nih.gov Gold-catalyzed intermolecular [4+2] annulation of propiolates and alkenes also yields dihydropyranones. nih.gov These methods highlight the potential of the ynone functionality within this compound to be exploited for the construction of these six-membered oxygen-containing heterocycles.

Azepines and other N-Heterocycles

Azepines are seven-membered nitrogen-containing heterocyclic compounds. slideshare.net Their synthesis often involves ring-expansion reactions or cycloadditions. slideshare.netmdpi.comorganic-chemistry.org The reactivity of this compound can be harnessed to construct precursors for azepine synthesis. For instance, reaction of the carbonyl group could be followed by a ring-closing metathesis or other cyclization strategy to form the seven-membered ring. While direct synthesis of azepines from this compound is not commonly reported, its versatile functionality makes it a plausible starting point for multi-step sequences leading to these and other N-heterocycles.

Contribution to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy in drug discovery that aims to create a wide range of structurally diverse molecules from a common starting material. The goal is to explore a larger area of chemical space to increase the probability of finding novel bioactive compounds.

This compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive functional groups. By selectively reacting one functional group while leaving the others intact, a variety of molecular branches can be created from a single starting point. For example:

Reaction at the carbonyl group: This can introduce a wide range of substituents without affecting the alkyne or nitrile.

Reaction at the alkyne: Cycloaddition reactions or additions across the triple bond can lead to a diverse set of cyclic and acyclic products.

Reaction at the nitrile group: Hydrolysis, reduction, or addition of organometallic reagents can transform the nitrile into other functional groups.

This ability to generate a library of diverse compounds from a single, simple precursor makes this compound a valuable tool in the search for new drugs and functional materials. The different reaction pathways can lead to molecules with vastly different shapes, sizes, and functional group displays, thereby maximizing the diversity of the resulting chemical library.

Potential in Functional Materials Design

The unique molecular architecture of this compound, which combines a nitrile functional group (C≡N) and an enyne structure, makes it a promising candidate for the development of novel functional materials. smolecule.com Its inherent reactivity and structural features suggest its utility as a monomer or a building block in the synthesis of advanced polymers with specific, tailored properties for materials science applications. smolecule.com While direct research on the polymerization of this compound is not extensively detailed in available literature, significant insights can be drawn from studies on the closely related and structurally similar compound, cyanoacetylene (B89716) (HC₃N).

Research into the polymerization of cyanoacetylene has demonstrated its potential to form functional conjugated polymers. For instance, poly(cyanoacetylene) has been successfully synthesized using various late-transition-metal catalysts, including Palladium (Pd) and Nickel (Ni) based systems. acs.org The polymers produced using these metallic catalysts exhibit notable differences in molecular weight, effective conjugation length, and thermal cyclization behavior when compared to those synthesized via conventional anionic or radical initiation methods. acs.org

Furthermore, first-principles simulations have explored the transformation of cyanoacetylene under high pressure, revealing its capacity to form novel carbon nitride polymer systems without the need for catalysts or solvents. researchgate.net These studies provide a compelling model for the potential material structures that could be derived from cyano- and alkyne-rich precursors like this compound. At approximately 20 GPa, simulations show that cyanoacetylene molecules interconnect to form polyacrylonitrile (B21495) (PA) polymers. researchgate.net As pressure increases to around 30 GPa, these PA polymers can transform into more complex structures featuring fused pyridine (B92270) rings (FPRs). researchgate.net The resulting materials exhibit remarkable electronic properties; long-length polyacrylonitrile and fused pyridine ring polymers are predicted to be metallic, whereas the three-dimensional (3D) structures formed at pressures above 40 GPa are insulating, with energy band gaps around 2.85 eV. researchgate.net

The presence of the cyano- group is a key feature in the design of various functional polymers. For example, the incorporation of tetracyanocyclopentadienide (TCCp) aromatic anions into polymer backbones has been shown to yield materials with high ionic conductivity and enhanced thermal stability, suitable for applications such as polymer electrolytes. purdue.edu

The research on related cyano-containing acetylenic compounds underscores the significant potential of this compound as a monomer for creating a new generation of functional materials, including conductive polymers, high-stability plastics, and advanced electronic components.

Table 1: Research Findings on the Polymerization of Cyanoacetylene

| Polymerization Method/Condition | Precursor | Resulting Polymer/Material | Key Findings and Properties | Source |

|---|---|---|---|---|

| Late-Transition-Metal Catalysis | Cyanoacetylene | Poly(cyanoacetylene) | Produces polymers with distinct molecular weight and effective conjugation length compared to other methods. | acs.org |

| High Pressure (~20 GPa) | Cyanoacetylene | Polyacrylonitrile (PA) polymers | Molecules interconnect to form PA structures. The resulting long-length polymers are metallic. | researchgate.net |

| High Pressure (~30 GPa) | Polyacrylonitrile (PA) polymers | Polymers with Fused Pyridine Rings (FPRs) | PA polymers transform into FPR structures. These polymers are also metallic. | researchgate.net |

| High Pressure (>40 GPa) | Fused Pyridine Ring (FPR) polymers | Three-Dimensional (3D) Carbon Nitride Systems | FPR polymers interconnect to form 3D structures that are insulators with a band gap of ~2.85 eV. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cyanoacetylene |

| Poly(cyanoacetylene) |

| Palladium |

| Nickel |

| Polyacrylonitrile |

Future Research Directions and Outlook

Exploration of Novel Reactivities and Transformation Pathways

The inherent reactivity of 4-oxobut-2-ynenitrile, stemming from its electron-deficient triple bond and flanking activating groups, provides a fertile ground for discovering new chemical transformations. smolecule.com Future research should aim to expand the repertoire of reactions beyond known nucleophilic additions and cycloadditions.

A promising avenue lies in the exploration of transition-metal-catalyzed reactions. While palladium-catalyzed cycloisomerization of related en-yne systems has been reported, the specific application to this compound remains an open area. mdpi.comresearchgate.net Investigations into novel cyclization cascades, cross-coupling reactions, and multicomponent reactions could lead to the efficient synthesis of complex heterocyclic and carbocyclic scaffolds. For instance, exploring its behavior in Pauson-Khand-type reactions or other metal-mediated cycloadditions could yield novel polycyclic structures.

Furthermore, the development of new synthetic methods starting from derivatives of this compound is a valuable pursuit. For example, the oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has been shown to produce 2-(3-oxoindolin-2-ylidene)acetonitriles, highlighting the potential for intramolecular transformations. acs.orgnih.govacs.org Investigating a broader range of substituted precursors and reaction conditions could significantly expand the scope and utility of such cyclizations.

| Research Area | Potential Transformation | Expected Outcome |

| Metal-Catalyzed Reactions | Palladium-catalyzed cycloisomerization | Novel heterocyclic and carbocyclic frameworks |

| Rhodium- or Cobalt-catalyzed cycloadditions | Polycyclic and spirocyclic compounds | |

| Intramolecular Cyclizations | Base- or acid-mediated cyclization of functionalized derivatives | Diverse five- and six-membered ring systems |

| Multicomponent Reactions | Reactions involving this compound, an amine, and a third component | Rapid assembly of complex molecular architectures |

Development of Asymmetric and Enantioselective Syntheses

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. mdpi.com Currently, there is a significant gap in the literature regarding the asymmetric synthesis of derivatives of this compound. Future efforts should be directed towards the development of catalytic enantioselective methods to control the stereochemistry of reactions involving this versatile reagent.

Chiral catalysts, including transition metal complexes and organocatalysts, are powerful tools for asymmetric synthesis. scribd.comchiralpedia.comslideshare.net Research should focus on designing and applying chiral catalysts for reactions such as conjugate additions, cycloadditions, and aldol-type reactions with this compound. For instance, the use of chiral Lewis acids or Brønsted acids could facilitate enantioselective nucleophilic additions to the carbonyl group or the alkyne. frontiersin.org Similarly, chiral phosphine (B1218219) or diamine ligands in combination with transition metals could enable highly enantioselective transformations. mdpi.com

The development of enantioselective methods for the synthesis of precursors to this compound is another important direction. For example, asymmetric hydrocyanation of α,β-unsaturated aldehydes or ketones could provide a chiral route to related saturated nitriles, which could then be transformed into chiral this compound derivatives.

| Catalytic System | Target Reaction | Potential Chiral Products |

| Chiral Lewis Acids | Conjugate addition of nucleophiles | Enantioenriched β-substituted nitriles |

| Chiral Organocatalysts | Michael additions, Aldol (B89426) reactions | Optically active functionalized butanenitriles |

| Chiral Transition Metal Complexes | Cycloaddition reactions, Allylic alkylation | Chiral cyclic and acyclic nitrogen-containing compounds |

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable synthesis are increasingly important in modern chemical research and industry. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. scispace.combeilstein-journals.org The integration of this compound into flow chemistry setups represents a significant area for future investigation.

Developing continuous flow processes for the synthesis and subsequent transformations of this compound could lead to more efficient and sustainable manufacturing routes. For instance, the synthesis of the compound itself could be adapted to a flow reactor, potentially improving yield and purity while minimizing waste. Furthermore, multi-step sequences involving this compound could be telescoped into a single continuous process, avoiding the isolation and purification of intermediates.

The use of supported reagents and catalysts in flow systems is another promising avenue. Immobilizing catalysts on solid supports allows for easy separation and recycling, a key aspect of sustainable chemistry. Research into developing robust and recyclable catalysts for reactions involving this compound in a flow environment would be highly valuable.

| Flow Chemistry Approach | Advantage | Potential Application |

| Continuous Synthesis | Improved safety, scalability, and reproducibility | Large-scale production of this compound |

| Telescoped Reactions | Reduced waste, time, and resources | Multi-step synthesis of complex molecules from this compound |

| Supported Catalysts | Catalyst recycling and simplified purification | Sustainable catalytic transformations in flow |

Advanced Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity, reaction mechanisms, and molecular properties. fu-berlin.de Applying advanced computational methodologies to this compound can provide valuable insights and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound in detail. Such studies can help to rationalize its known reactivity and predict its behavior in novel, yet-to-be-explored reactions. For example, computational modeling can be used to screen potential catalysts for asymmetric transformations, predicting which catalyst-substrate combinations are likely to afford high enantioselectivity.

Furthermore, computational methods can be used to design new derivatives of this compound with tailored properties. By systematically modifying the substituents on the molecule, it is possible to tune its reactivity, solubility, and other physicochemical characteristics for specific applications. This in silico design approach can significantly accelerate the discovery of new and useful building blocks for organic synthesis.

| Computational Method | Application | Expected Insight |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Understanding of transition states and reaction pathways |

| Prediction of reactivity and selectivity | Guidance for the design of new experiments | |

| Molecular Dynamics (MD) | Simulation of interactions in solution | Insights into solvent effects and catalyst-substrate binding |

| Quantitative Structure-Activity Relationship (QSAR) | Design of new derivatives with desired properties | Correlation of molecular structure with reactivity and biological activity |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 4-Oxobut-2-ynenitrile, and how should exposure risks be mitigated?

- Methodological Answer :

- Hazard Identification : Classified as acutely toxic (oral, dermal), skin/eye irritant, and respiratory irritant under GHS . Use PPE (gloves, goggles, lab coat) and ensure fume hoods for ventilation.

- Emergency Protocols : For spills, avoid dust generation; use inert absorbents and dispose as hazardous waste. For exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .

- Storage : Store in airtight containers away from incompatible substances (e.g., oxidizers) in cool, ventilated areas .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm molecular structure via / NMR chemical shifts, focusing on the cyano () and ketone () groups.

- Mass Spectrometry (MS) : Validate molecular weight (149.15 g/mol) via high-resolution MS (HRMS) .

- Chromatography : Use HPLC or GC with standards to assess purity (>95% recommended for reproducibility) .

Q. What experimental controls are essential when studying the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Control Reactions : Include solvent-only blanks and reactions with known nucleophiles (e.g., amines) to benchmark reactivity.

- Variable Isolation : Maintain consistent temperature, solvent polarity, and catalyst concentrations to isolate the effect of the nucleophile.

- Kinetic Monitoring : Use in-situ FTIR or UV-Vis spectroscopy to track reaction progress and intermediate formation .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved in kinetic studies?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (e.g., inert atmosphere, controlled heating rates) to rule out environmental variability.

- Advanced Characterization : Employ differential scanning calorimetry (DSC) to detect exothermic decomposition events and thermogravimetric analysis (TGA) to quantify mass loss.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers; report confidence intervals for activation energy calculations .

Q. What mechanistic insights can be gained from studying the solvent effects on this compound’s cycloaddition reactions?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., DMF), polar protic (e.g., MeOH), and nonpolar solvents (e.g., toluene) to correlate solvent polarity with reaction rate/selectivity.

- Computational Modeling : Use density functional theory (DFT) to simulate solvent interactions and transition states, focusing on solvation energy and orbital alignment.

- Isotopic Labeling : Introduce -labeled nitrile groups to track regioselectivity via -NMR .

Q. How can researchers design a robust protocol to assess the cytotoxicity of this compound derivatives in cancer cell lines?

- Methodological Answer :

- Cell Line Selection : Use established models (e.g., HeLa, MCF-7) with appropriate negative (DMSO) and positive (doxorubicin) controls.

- Dose-Response Analysis : Perform MTT assays across a concentration gradient (1 nM–100 µM) to calculate IC values.

- Mechanistic Probes : Combine flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to link cytotoxicity to molecular pathways .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply when publishing datasets involving hazardous intermediates like this compound?

- Methodological Answer :

- Transparency : Disclose all hazards in the manuscript’s "Safety" section, referencing GHS classifications .

- Data Accessibility : Share raw spectral data (NMR, MS) and synthetic protocols in supplementary materials to enable replication .

- Compliance : Adhere to institutional safety reviews and cite ethical frameworks (e.g., ACS guidelines) for hazardous chemical research .

Data Presentation and Analysis

Q. How should researchers present conflicting spectroscopic data for this compound in peer-reviewed journals?

- Methodological Answer :

- Transparent Reporting : Include all raw data (e.g., NMR spectra at varying temperatures) in supplementary files.

- Error Analysis : Discuss instrumental limitations (e.g., magnetic field drift in NMR) and quantify signal-to-noise ratios.

- Comparative Tables : Tabulate literature vs. observed chemical shifts with annotations for anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.